(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidin-4-one family, a class of heterocyclic molecules with diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The structure features a central thiazolidin-4-one core substituted with a benzodioxolylmethyl group at position 3 and a methylidenepyrazole moiety at position 3. The Z-configuration of the exocyclic double bond (C5=N) is critical for maintaining planar geometry, which enhances interactions with biological targets . The 1,3-benzodioxole and 4-methylphenyl groups contribute to enhanced lipophilicity and metabolic stability, while the pyrazole ring may facilitate π-π stacking interactions with receptor sites .
Synthesis of this compound follows a condensation reaction between a substituted 2-thioxothiazolidin-4-one precursor and a benzaldehyde derivative under acidic conditions (e.g., glacial acetic acid and sodium acetate), typically requiring reflux for 2–7 hours .
Properties
Molecular Formula |
C28H21N3O3S2 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H21N3O3S2/c1-18-7-10-20(11-8-18)26-21(16-31(29-26)22-5-3-2-4-6-22)14-25-27(32)30(28(35)36-25)15-19-9-12-23-24(13-19)34-17-33-23/h2-14,16H,15,17H2,1H3/b25-14- |
InChI Key |
SOPVIZYVQRPSPP-QFEZKATASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Formation of 3-(1,3-Benzodioxol-5-ylmethyl)-2-Thioxo-1,3-Thiazolidin-4-One
The thiazolidinone core is synthesized via condensation of piperonal (3,4-methylenedioxybenzaldehyde) with thioglycolic acid and a primary amine. Key methods include:
Mechanistic Insight :
-
Amine Activation : Nucleophilic attack by the amine on the aldehyde forms an imine intermediate.
-
Cyclization : Thioglycolic acid undergoes intramolecular attack, forming the thiazolidinone ring.
-
Sulfur Incorporation : Thioxo group introduced via mercaptoacetic acid or carbon disulfide.
Knoevenagel Condensation for 5-Arylidene Substitution
Introduction of Pyrazolylmethylidene Group
The 5-position is functionalized via Knoevenagel condensation with a pyrazole aldehyde. Critical factors include:
| Parameter | Optimal Conditions | Rationale |
|---|---|---|
| Catalyst | Piperidine or sodium acetate | Enhances α-H acidity for enolate formation |
| Solvent | Glacial acetic acid or ethanol | Polar aprotic environment stabilizes intermediates |
| Temperature | Reflux (80–120°C) or microwave irradiation | Accelerates reaction, minimizes side products |
Pyrazole Aldehyde Synthesis :
The 3-(4-methylphenyl)-1-phenylpyrazol-4-yl aldehyde is prepared via:
-
Pyrazole Core Formation : Hydrazine reacts with 1,3-diketones (e.g., 4-methylacetophenone derivatives).
-
Oxidation : Aldehyde group introduced via Swern or Dess-Martin oxidation.
Stereochemical Control (Z-Isomer)
Microwave-Irradiated Reactions
Microwave-assisted synthesis ensures Z-selectivity through:
| Parameter | Conditions | Outcome |
|---|---|---|
| Power | 300–800 W | Rapid heating reduces E-isomer formation |
| Time | 5–10 minutes | Prevents thermal equilibration |
| Catalyst | Piperidine (0.1 eq) | Stabilizes transition state for Z-configuration |
Example Protocol :
-
Mix thiazolidinone core and pyrazole aldehyde in acetic acid.
-
Add piperidine (0.1 eq) and irradiate at 130°C for 5 minutes.
Analytical Characterization
Spectroscopic Validation
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | δ 7.2–8.0 ppm (aromatic protons), δ 5.2 ppm (methylidene CH) | |
| ¹³C NMR | δ 180–190 ppm (C=O), δ 150–160 ppm (C=N) | |
| HRMS | [M+H]⁺ calculated vs. observed (522.6 g/mol) |
Challenges and Optimization Strategies
Side Reactions and Mitigation
| Issue | Cause | Solution |
|---|---|---|
| E-Isomer Formation | Thermal equilibration | Use microwave irradiation (short time) |
| Low Yield | Incomplete condensation | Increase catalyst loading (piperidine) |
| Purification | Co-elution with byproducts | Column chromatography (SiO₂, EtOAc/hexane) |
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Microwave-Assisted | High Z-selectivity, rapid reaction | Requires specialized equipment |
| Conventional Heating | Scalability, cost-effective | Risk of E-isomer contamination |
| PPG-Catalyzed | High yield, solvent-free | Limited to specific substrates |
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structural features enable participation in various reactions:
Thiazolidinone Ring Reactivity
-
Hydrolysis : The thiazolidinone ring can undergo hydrolysis under acidic/basic conditions to yield thioamide derivatives.
-
Reduction : The thioxo group (S=C) reacts with reducing agents like LiAlH₄ to form thioether analogs.
Pyrazole Substituent Reactivity
-
Electrophilic substitution : The pyrazole ring reacts with electrophiles (e.g., halogens) at the 3-position due to its aromaticity.
-
Coordination chemistry : The pyrazole’s lone pairs can coordinate with transition metals, enabling catalytic applications.
Benzodioxole Moiety Reactivity
-
Oxidation : The benzodioxole ring can be oxidatively cleaved to yield catecholic derivatives.
-
Alkylation : The oxygen atoms in the dioxole ring may undergo alkylation under basic conditions.
Hydrolysis of Thiazolidinone
Hydrolysis proceeds via a two-step mechanism:
-
Nucleophilic attack by water on the carbonyl carbon.
-
Ring opening to form a thioamide intermediate.
Analytical Techniques for Reaction Monitoring
| Technique | Purpose |
|---|---|
| NMR spectroscopy | Confirming product structure and purity |
| TLC | Tracking reaction progress |
| Mass spectrometry | Identifying molecular weight and fragmentation patterns |
| IR spectroscopy | Detecting functional group transformations (e.g., thioxo to thiol) |
Key Structural and Reaction Data
| Property | Value |
|---|---|
| Molecular Formula | C28H21N3O3S2 |
| Molecular Weight | 511.6146 g/mol |
| Functional Groups | Thiazolidinone, pyrazole, benzodioxole |
| Common Reagents | LiAlH₄ (reduction), H₂O (hydrolysis) |
This compound’s reactivity profile underscores its potential in medicinal chemistry and materials science, with synthesis and reaction pathways validated through rigorous analytical methods .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may also possess similar bioactivity due to its structural analogies.
2. Antimicrobial Properties
Thiazolidinones have been reported to exhibit antimicrobial activity against a range of pathogens. Case studies indicate that derivatives of thiazolidinone can inhibit bacterial growth and show efficacy against resistant strains, making them candidates for further development as antimicrobial agents.
3. Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory properties, which are common among thiazolidinone derivatives. These effects can be attributed to the modulation of inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation.
Case Studies
Several studies have highlighted the applications of thiazolidinone derivatives:
Mechanism of Action
The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidin-4-one derivatives exhibit structural and functional diversity based on substituents at positions 3 and 4. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Thiazolidin-4-one Derivatives
Key Observations
Substituent Effects on Bioactivity :
- The 1,3-benzodioxole group in the target compound enhances metabolic stability compared to simpler phenyl or hydroxy-substituted analogs .
- Pyrazole substituents (e.g., 4-methylphenyl) improve target specificity by mimicking purine bases in kinase binding pockets, a feature absent in hydroxybenzylidene derivatives .
Synthetic Pathways: The target compound requires glacial acetic acid and sodium acetate for cyclocondensation, similar to other thiazolidin-4-ones . In contrast, derivatives with amino groups (e.g., 6a–j) employ potassium carbonate in methanol for nucleophilic substitution .
Hierarchical clustering of bioactivity profiles aligns with structural similarities; the compound clusters with pyrazole-containing analogs rather than hydroxy-substituted derivatives .
Crystallographic Insights: The Z-configuration ensures planarity of the exocyclic double bond, critical for stacking interactions. This contrasts with E-isomers, which exhibit non-planar geometries and reduced bioactivity . Intermolecular H-bonding in hydroxy-substituted analogs (e.g., C–H⋯S motifs) stabilizes crystal lattices but may reduce membrane permeability compared to the target compound’s lipophilic groups .
Table 2: Pharmacokinetic Comparison
| Property | Target Compound | (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl analog | (Z)-5-(Substituted benzylidene)-2-phenylamino analog |
|---|---|---|---|
| LogP | 3.8 | 2.1 | 2.5 |
| Water Solubility (mg/L) | 12 | 45 | 30 |
| Plasma Protein Binding (%) | 95 | 88 | 90 |
| Metabolic Stability | High | Moderate | Moderate |
Data inferred from computational models and experimental analogs
Biological Activity
The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one represents a significant structure within the thiazolidinone class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Thiazolidinones
Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring. They have garnered attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, diabetes, and infectious diseases. The modifications on the thiazolidinone scaffold can significantly influence their biological activity and efficacy.
Biological Activities
Recent studies have highlighted the biological activities associated with thiazolidinone derivatives, including:
- Anticancer Activity : Thiazolidinones have been shown to exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The compound has been indicated to interact with various molecular targets involved in cancer progression, such as enzymes and signaling pathways associated with tumor growth and metastasis .
- Antioxidant Properties : The antioxidant capacity of thiazolidinone derivatives is crucial for protecting cells from oxidative stress. This compound has demonstrated the ability to scavenge free radicals, thereby reducing cellular damage and inflammation .
- Antimicrobial Effects : Studies have reported that thiazolidinone derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The specific compound has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent .
The mechanisms through which (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects include:
- Inhibition of Key Enzymes : The compound has been found to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. This inhibition leads to reduced tumor growth and enhanced apoptosis .
- Modulation of Signaling Pathways : It appears to interfere with various signaling pathways that regulate cell cycle progression and apoptosis. By affecting these pathways, the compound can promote cell death in malignant cells while sparing normal cells .
- Free Radical Scavenging : The antioxidant activity is attributed to the compound's ability to donate electrons to free radicals, neutralizing them and preventing cellular damage .
Case Studies
Several case studies have documented the effects of thiazolidinone derivatives in preclinical models:
- Study on Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to cell cycle arrest at the G2/M phase and induction of apoptosis through caspase activation .
- Antimicrobial Testing : In a study assessing antimicrobial efficacy, (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Research Findings Summary Table
Q & A
Q. How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
